molecular formula C12H10BrFN2O2 B13762005 Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13762005
M. Wt: 313.12 g/mol
InChI Key: JFPGOJHTPZRKHJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 1st position, and an ethyl ester group at the 3rd position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The bromination step is crucial for introducing the bromine atom at the 5th position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 5-iodo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 5-methyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The combination of the bromine and fluorophenyl groups enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and biological studies .

Properties

Molecular Formula

C12H10BrFN2O2

Molecular Weight

313.12 g/mol

IUPAC Name

ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

JFPGOJHTPZRKHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)F

Origin of Product

United States

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